molecular formula C12H14ClF3N2 B3077443 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride CAS No. 1048343-64-1

2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride

Cat. No.: B3077443
CAS No.: 1048343-64-1
M. Wt: 278.7 g/mol
InChI Key: XNDORQLPOLINRM-UHFFFAOYSA-N
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Description

2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride is a synthetic indole derivative characterized by a substituted indole core. Its molecular formula is C₁₂H₁₄ClF₃N₂, with a molar mass of 278.7 g/mol . The indole ring features a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 7, while the ethylamine side chain is protonated as a hydrochloride salt. This compound is cataloged under CAS number 1048343-64-1 and MDL number MFCD02615246 .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group at position 2 may influence steric interactions with biological targets. The hydrochloride salt improves solubility in aqueous environments, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2.ClH/c1-7-8(5-6-16)9-3-2-4-10(11(9)17-7)12(13,14)15;/h2-4,17H,5-6,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDORQLPOLINRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride (CAS No. 1048343-64-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄ClF₃N₂
  • Molecular Weight : 278.7 g/mol
  • CAS Number : 1048343-64-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole ring followed by alkylation with ethyl amine derivatives. Various synthetic routes have been explored to optimize yield and purity, with some methods employing microwave-assisted techniques for efficiency.

Anticancer Properties

Research has indicated that indole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine have shown promising results against various cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cell Line IC50 (µg/mL) Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

Neuroprotective Effects

Indole derivatives are also known for their neuroprotective effects. Studies suggest that this compound may enhance neuronal survival under stress conditions, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate it may possess activity against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been evaluated, showing effectiveness comparable to standard antimicrobial agents.

Microorganism MIC (µg/mL) Reference
E. coli750
S. aureus500

Case Studies

Several case studies have documented the pharmacological effects of indole derivatives, including those structurally related to this compound:

  • Study on Antitumor Activity : A study published in MDPI highlighted that specific structural modifications in indole derivatives significantly enhanced their anticancer properties, with some compounds exhibiting IC50 values in the low micromolar range against human cancer cell lines .
  • Neuroprotective Mechanisms : A review article discussed the neuroprotective potential of various indole compounds, suggesting that they could mitigate oxidative stress in neuronal cells, thereby reducing neurodegeneration .

Scientific Research Applications

Structural Features

The compound features:

  • An indole ring system, which is known for its biological activity.
  • A trifluoromethyl group that enhances lipophilicity and metabolic stability.

Pharmacological Studies

Research indicates that compounds similar to 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride may exhibit activity as serotonin receptor modulators. This could position them as potential candidates for treating mood disorders, anxiety, and other neuropsychiatric conditions.

Case Study: Serotonin Receptor Interaction

A study investigated the binding affinity of various indole derivatives to serotonin receptors. The results showed that modifications on the indole structure significantly influenced receptor selectivity and potency, suggesting a promising avenue for further exploration with this compound .

Synthesis of Novel Therapeutics

The compound serves as a versatile scaffold for synthesizing novel therapeutic agents. Its structural features can be modified to enhance biological activity or reduce side effects.

Example: Derivative Synthesis

Researchers have synthesized derivatives of this compound to evaluate their efficacy in inhibiting specific enzymes involved in neurodegenerative diseases. Preliminary results indicate that certain derivatives possess improved inhibitory activity compared to the parent compound .

Material Science

Beyond pharmacology, this compound has applications in material science, particularly in the development of organic electronic materials due to its unique electronic properties.

Application Example: Organic Light Emitting Diodes (OLEDs)

Studies have shown that indole-based compounds can be utilized in OLED technology, where their electronic properties contribute to better light emission efficiency .

Table 1: Summary of Research Findings

Application AreaKey FindingsReferences
Pharmacological StudiesPotential serotonin receptor modulators; promising for mood disorder treatment
Synthesis of Novel TherapeuticsEnhanced biological activity through structural modifications
Material ScienceUtilization in OLEDs due to favorable electronic properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous indole derivatives share the ethylamine hydrochloride backbone but differ in substituent patterns on the indole ring. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Indole Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-Me, 7-CF₃ C₁₂H₁₄ClF₃N₂ 278.7 High lipophilicity due to -CF₃; potential steric effects from 2-Me .
2-(5-Ethyl-1H-indol-3-yl)ethanamine HCl 5-Et C₁₂H₁₇ClN₂ 224.7 Exhibits HSP90 inhibition via hydrogen bonding with GLU527 and TYR604 . Ethyl group increases hydrophobicity vs. unsubstituted tryptamine.
2-(5-Chloro-1H-indol-3-yl)ethanamine HCl 5-Cl C₁₀H₁₀Cl₂N₂ 233.1 Chlorine enhances electronegativity; potential halogen bonding with targets .
2-(6-Trifluoromethoxy-1H-indol-3-yl)ethanamine HCl 6-OCF₃ C₁₁H₁₁ClF₃NO 293.7 Trifluoromethoxy group balances lipophilicity and polarity; unknown biological activity .
2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl 1-Bn C₁₇H₁₈ClN₂ 300.8 Benzyl substitution increases steric bulk, potentially reducing membrane permeability .

Key Findings:

Substituent Position and Target Interaction: The target compound’s 7-CF₃ group may engage in hydrophobic interactions or weak hydrogen bonding, contrasting with 5-substituted analogs (e.g., 5-Et, 5-Cl) that interact directly with HSP90’s GLU527 and TYR604 residues . Trifluoromethyl (-CF₃) vs.

Steric and Electronic Effects :

  • The 2-Me group in the target compound may restrict rotational freedom of the indole core, enhancing selectivity for specific protein pockets compared to unsubstituted analogs like tryptamine hydrochloride .
  • 1-Benzyl substitution (e.g., ) introduces steric hindrance, which could limit access to buried active sites .

Pharmacological Implications: While 5-substituted indoles (e.g., 5-Et, 5-Cl) demonstrate anti-plasmodial and HSP90 inhibitory activity, the target compound’s 7-CF₃ substitution remains underexplored in published studies.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including indole ring formation followed by functionalization. Key parameters include:
  • Solvent selection : Ethanol or methanol for solubility and reaction kinetics .
  • Temperature control : Reactions often proceed at room temperature or under mild heating (40–60°C) to avoid decomposition .
  • Purification : Crystallization or column chromatography to isolate the hydrochloride salt .
    Example protocol: React 2-methyl-7-(trifluoromethyl)indole with ethylamine derivatives in methanol under reflux, followed by HCl salt formation.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm indole ring substitution patterns and ethylamine chain integrity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving ambiguities in stereochemistry or crystal packing, especially when studying analogs .

Q. What solvents are compatible with this compound in reaction setups?

  • Methodological Answer : The compound is soluble in polar solvents:
  • Water : For hydrochloride salt dissolution .
  • Alcohols (e.g., methanol, ethanol) : Preferred for reactions requiring protonation or mild conditions .
  • Tetrahydrofuran (THF) : Useful in coupling reactions (e.g., Suzuki-Miyaura) for indole functionalization .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on structural analogs:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention for ingestion .

Advanced Research Questions

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify key regions:
  • Indole Ring : Introduce halogens (e.g., Cl, Br) at position 5 or 7 to study electronic effects .
  • Ethylamine Chain : Replace with bulkier amines or cyclize to form piperazine derivatives .
  • Trifluoromethyl Group : Compare with difluoromethyl or pentafluoroethyl groups to assess hydrophobicity impacts .
    Example Table :
Compound ModificationObserved Activity ChangeReference
7-CF3 → 7-ClReduced receptor binding
Ethylamine → PiperazineEnhanced solubility

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. cellular activity) be resolved?

  • Methodological Answer : Address discrepancies via:
  • Assay Validation : Use orthogonal methods (e.g., radioligand binding vs. calcium flux assays) .
  • Purity Checks : Ensure compound integrity via HPLC (>95% purity) to exclude degradation products .
  • Cell Permeability Studies : Assess if trifluoromethyl groups enhance membrane penetration, explaining higher cellular efficacy .

Q. What reaction mechanisms govern the compound’s transformations under acidic/basic conditions?

  • Methodological Answer : Key mechanisms include:
  • Electrophilic Substitution : Trifluoromethyl groups direct electrophiles to indole positions 5 and 6 .
  • Amine Alkylation : Ethylamine reacts with acylating agents (e.g., acetic anhydride) under basic conditions .
  • Protection/Deprotection : Use Boc groups to temporarily shield the amine during multi-step syntheses .

Q. How does the position of the trifluoromethyl group influence biological interactions?

  • Methodological Answer : The 7-CF3 group:
  • Enhances Lipophilicity : Increases blood-brain barrier penetration in neuroactive compounds .
  • Steric Effects : Hinders binding to flat aromatic pockets in enzymes (e.g., cytochrome P450) .
    Compare with 5-CF3 analogs, which show reduced metabolic stability due to altered electron density .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride
Reactant of Route 2
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2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.